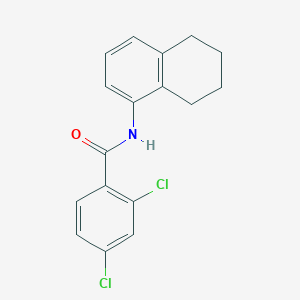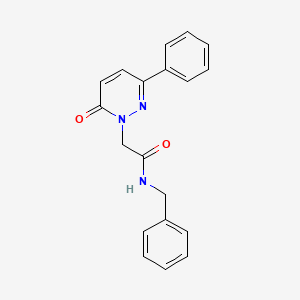![molecular formula C16H18ClNO B5634358 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol](/img/structure/B5634358.png)
2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol
Overview
Description
2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol is an organic compound with a complex structure that includes a benzyl group, an ethylamino group, and a chlorophenol moiety
Preparation Methods
The synthesis of 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with benzyl chloride in the presence of a base to form 4-chlorobenzyl chloride. This intermediate is then reacted with ethylamine to produce the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenol moiety, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cell membrane integrity and enzyme function.
Comparison with Similar Compounds
2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol can be compared with other similar compounds such as:
4-Chlorophenol: A simpler compound with similar antimicrobial properties but lacking the benzyl and ethylamino groups.
Benzylamine: Contains the benzyl and amino groups but lacks the chlorophenol moiety.
Ethylbenzylamine: Similar structure but without the chlorophenol group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[benzyl(ethyl)amino]methyl]-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-2-18(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)19/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMNIBXUIDFQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-furylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5634287.png)
![2-{1-(2,3-dihydro-1H-inden-2-yl)-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5634291.png)
![(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5634299.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5634300.png)
![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634312.png)

![1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5634320.png)
![4-[(dimethylamino)(3-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634328.png)
![{(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5634337.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5634341.png)


![2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5634375.png)
